molecular formula C5H8F2O2S B2414205 Methylthiodifluoroacetic acid ethyl ester CAS No. 101068-13-7

Methylthiodifluoroacetic acid ethyl ester

Cat. No. B2414205
CAS RN: 101068-13-7
M. Wt: 170.17
InChI Key: CKCVAWVNZLPFHF-UHFFFAOYSA-N
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Description

Methylthiodifluoroacetic acid ethyl ester is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrocarbon group is an ethyl group. Esters are common solvents and have a wide range of applications in various industries .


Molecular Structure Analysis

Esters have a general chemical formula RCOOR’ and can be classified according to their chain length in low-molecular-weight (LMW) esters and high-molecular-weight (HMW) esters . The specific molecular structure of Methylthiodifluoroacetic acid ethyl ester was not found in the search results.


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts. Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water . Specific physical and chemical properties of Methylthiodifluoroacetic acid ethyl ester were not found in the search results.

Scientific Research Applications

Analytical Chemistry Applications

  • Fatty Acid Methyl Ester (FAME) Analysis : A study by Miller (1982) outlines a single derivatization method for the routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. This method, involving sodium hydroxide hydrolysis and boron trichloride-catalyzed methylation, could potentially be adapted for analyzing esters similar to "Methylthiodifluoroacetic acid ethyl ester" for microbial profiling Miller, L. (1982).

  • Glutathione and L-Cysteine Analysis : Di Pietra et al. (1994) developed a method using ethacrynic acid and its methyl ester as pre-chromatographic derivatization reagents for the HPLC analysis of reduced glutathione (GSH) and L-cysteine. This approach could be insightful for studies involving "Methylthiodifluoroacetic acid ethyl ester" in the context of pharmaceutical analysis Di Pietra, A. D. et al. (1994).

Environmental Science Applications

  • Atmospheric Photooxidation Studies : Blanco et al. (2010) investigated the Cl-initiated photooxidation of fluoroacetates, examining the product distribution and mechanism. The study focused on how fluoroalkoxy radicals form and degrade, which could be relevant for understanding the environmental impact of compounds like "Methylthiodifluoroacetic acid ethyl ester" Blanco, M. B. et al. (2010).

Biochemistry and Biotechnology Applications

  • Enzymatic Hydrolysis for Drug Production : Bevilaqua et al. (2005) reported on the enzymatic hydrolysis of phthalimide-derived esters for the production of antiasthma drugs. This process highlights the potential for using enzymatic methods to synthesize or modify compounds, including "Methylthiodifluoroacetic acid ethyl ester," for pharmaceutical purposes Bevilaqua, J. et al. (2005).

  • Biodiesel Production and Characterization : Lang et al. (2001) explored the preparation and characterization of biodiesels from various bio-oils, focusing on methyl, ethyl, and butyl esters. This research could provide insights into the use of "Methylthiodifluoroacetic acid ethyl ester" in biodiesel formulations for improved fuel properties Lang, X. et al. (2001).

properties

IUPAC Name

ethyl 2,2-difluoro-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVAWVNZLPFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthiodifluoroacetic acid ethyl ester

Synthesis routes and methods

Procedure details

A solution of ethyl chlorodifluoroacetate (7.9 g, 50.0 mmol) in dimethyl sulfoxide (20 ml) was added dropwise to a solution of sodium methyl mercaptan (4.6 g, 65 mmol) in dimethyl sulfoxide (60 ml) under cooling with ice, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was poured into ice water to conduct extraction with ether. The solvent was distilled out of the resultant extract under reduced pressure. The resultant residue was distilled under reduced pressure to obtain the intended product (3.7 g; yield: 43.2%) as a colorless oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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